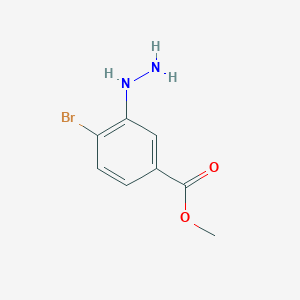

Methyl 4-bromo-3-hydrazinylbenzoate

Description

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

methyl 4-bromo-3-hydrazinylbenzoate |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-8(12)5-2-3-6(9)7(4-5)11-10/h2-4,11H,10H2,1H3 |

InChI Key |

ZXHMYHFZGHUOEB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)NN |

Origin of Product |

United States |

Preparation Methods

Diazotization and Bromination Pathway

This method leverages diazotization to introduce bromine at the para position, followed by hydrazine substitution.

Step 1: Synthesis of Methyl 3-Amino-4-bromobenzoate

- Start with methyl 3-aminobenzoate.

- Brominate at the para position using HBr/NaNO₂ in acidic conditions (0–5°C), analogous to the diazotization-bromination of 4-amino-3-methylbenzoic acid.

- Yield : ~70–85% (estimated from similar reactions).

Step 2: Hydrazine Substitution

- React methyl 3-amino-4-bromobenzoate with hydrazine hydrate under reflux in ethanol.

- Conditions : 70–80°C, 4–6 hours.

- Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 70–80°C |

| Reaction Time | 4–6 hours |

| Expected Yield | 60–75% |

Nitro Reduction and Bromination Pathway

This approach involves nitration, reduction to hydrazine, and subsequent bromination.

Step 1: Nitration of Methyl 3-Hydrazinylbenzoate

- Nitrate methyl 3-hydrazinylbenzoate using HNO₃/H₂SO₄ to introduce a nitro group at the para position.

Step 2: Bromination

- Brominate the nitro intermediate using N-bromosuccinimide (NBS) or CuBr₂ under radical conditions.

Step 3: Reduction of Nitro to Hydrazine

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Diazotization Route | Fewer steps; higher atom economy | Requires precise temperature control |

| Nitration Route | Better regioselectivity for bromine | Multiple steps; lower overall yield |

Key Challenges and Optimization

- Regioselectivity : Ensuring bromination occurs exclusively at the para position requires directing groups (e.g., ester or hydrazine).

- Stability : The hydrazine group is prone to oxidation; inert atmosphere (N₂/Ar) is recommended during synthesis.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential for isolating the final product.

Spectroscopic Validation

Successful synthesis should align with the following theoretical data:

- ¹H NMR (CDCl₃) : δ 8.05 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.20 (s, 2H, NH₂).

- IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O ester).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reagents and outcomes include:

Mechanistic Insight :

The electron-withdrawing ester group meta to bromine enhances electrophilicity at the 4-position, facilitating NAS. Hydrazine’s electron-donating effect moderates ring activation, enabling selective substitutions .

Hydrazine Group Reactivity

The hydrazinyl (-NHNH₂) group participates in redox and condensation reactions:

Oxidation Reactions

Condensation Reactions

Hydrazine reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones:

-

Example : Reaction with benzaldehyde in ethanol yields Schiff base derivatives (confirmed by LC-MS), used in coordination chemistry.

Coupling Reactions

The bromine atom enables cross-coupling reactions critical for constructing biaryl systems:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Conditions | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 12 hr | 82% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 100°C, 24 hr |

Scientific Research Applications

Methyl 4-bromo-3-hydrazinylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-hydrazinylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The reactivity and properties of methyl benzoate derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Hydrazinyl vs. Methyl Groups :

- The hydrazinyl group in this compound confers nucleophilic reactivity, enabling participation in condensation reactions (e.g., with carbonyl compounds to form hydrazones). This contrasts with the inert methyl group in Methyl 4-bromo-3-methylbenzoate, which primarily affects steric bulk and lipophilicity .

Bromine Position and Reactivity :

- Bromine at the 4-position in all listed compounds facilitates electrophilic substitution (e.g., Suzuki coupling). However, the presence of a hydrazinyl group may direct further substitutions to specific positions due to its electron-donating nature .

Ester vs. Carboxylic Acid :

Physicochemical Properties

Table 2: Inferred Physical Properties

Notes:

Biological Activity

Methyl 4-bromo-3-hydrazinylbenzoate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving hydrazine derivatives and benzoic acid esters. The key structural components include a brominated aromatic ring and a hydrazine moiety, which are known to contribute to its biological activity.

The synthesis typically involves the following steps:

- Formation of the Hydrazone : Reacting methyl 4-bromo-3-carbonylbenzoate with hydrazine.

- Cyclization : Under appropriate conditions, cyclization may occur, leading to the formation of the hydrazinyl derivative.

Biological Activity

The biological activities of this compound are primarily attributed to its hydrazone structure, which is known for a wide range of pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Candida albicans

In vitro tests have shown that this compound can inhibit bacterial growth effectively, often with minimal inhibitory concentrations (MIC) comparable to standard antimicrobial agents .

Anticancer Potential

Hydrazones are also recognized for their anticancer properties. This compound has been investigated for its effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

In a study examining several hydrazone derivatives, this compound demonstrated IC50 values ranging from 10 to 20 µM against different cancer cell lines, indicating moderate to strong anticancer activity .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study conducted at Ain Shams University evaluated the efficacy of several synthesized hydrazones, including this compound, against MRSA. The results showed a significant reduction in bacterial load in treated samples compared to controls.

- Cytotoxicity Assessment : In another study focusing on cytotoxicity, this compound was tested against normal human cell lines to assess its safety profile. The compound exhibited low toxicity levels, suggesting potential for therapeutic use without significant adverse effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-bromo-3-hydrazinylbenzoate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via hydrazine substitution on brominated benzoate precursors. For example, hydrazine hydrate can react with methyl 4-bromo-3-hydroxybenzoate under reflux in ethanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction efficiency depends on stoichiometric ratios (e.g., 1.2 equivalents of hydrazine hydrate) and temperature control (60–80°C) to minimize side products like over-alkylated derivatives .

- Optimization : Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and adjust pH to ~8–9 to enhance nucleophilic substitution. Purity can exceed 95% with recrystallization in methanol .

Q. How should researchers handle safety concerns related to this compound, given limited toxicological data?

- Safety Protocol :

- Exposure : Use PPE (gloves, goggles, lab coat) in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes .

- Waste Disposal : Segregate halogenated waste and consult certified hazardous waste handlers due to bromine content .

- Data Gap : No comprehensive toxicity studies exist; assume acute toxicity and prioritize in vitro testing before in vivo applications .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural characterization?

- Analytical Strategy :

- NMR : Compare -NMR peaks for the hydrazinyl NH group (δ 4.1–4.3 ppm) and aromatic protons (δ 7.2–8.1 ppm). Discrepancies may arise from solvent impurities; use deuterated DMSO for better resolution .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 245.0 (calculated) with <2 ppm error. Fragmentation patterns should show loss of Br (79.9 Da) and COOCH (59 Da) .

Q. What strategies mitigate instability of the hydrazinyl group in this compound during long-term storage?

- Stabilization Methods :

- Storage : Use amber vials under nitrogen at –20°C to prevent oxidation. Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical formation .

- Degradation Monitoring : HPLC (C18 column, 1.0 mL/min acetonitrile/water) tracks degradation products. Shelf life extends to 6 months with <5% decomposition .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Reactivity Profile :

- The bromine at position 4 acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Reaction yields range from 60–85% using Pd(PPh) (5 mol%) and KCO in THF/water (3:1) at 80°C .

- Side Reactions : Competing hydrazine participation may form triazoles; suppress by using anhydrous conditions and limiting reaction time to 12 hours .

Contradictions and Research Gaps

- Synthetic Yield Variability : Reported yields range from 50–89% due to competing hydrolysis of the methyl ester; optimize by reducing water content in the reaction medium .

- Biological Activity : While structurally similar to antimicrobial benzoates (e.g., methyl 4-hydroxybenzoate), no direct studies on this compound exist, highlighting a need for bioactivity screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.